molecular formula C15H10BrClN2O3S2 B2567173 N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide CAS No. 895456-73-2

N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide

Cat. No.: B2567173
CAS No.: 895456-73-2
M. Wt: 445.73
InChI Key: DNRIPVKQMNEYOC-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide is a synthetic organic compound characterized by the presence of a brominated benzo[d]thiazole moiety and a chlorophenyl sulfonyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.

    Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the benzo[d]thiazole derivative using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: Finally, the acetamide group is introduced via the reaction of the sulfonylated benzo[d]thiazole with chloroacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or halogen substituents, potentially leading to the formation of amines or dehalogenated products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dehalogenated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated benzo[d]thiazole moiety may facilitate binding to specific sites, while the sulfonyl acetamide group could modulate the compound’s activity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
  • N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-methylphenyl)sulfonyl)acetamide
  • N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Uniqueness

N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide is unique due to the combination of its brominated benzo[d]thiazole core and the chlorophenyl sulfonyl acetamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O3S2/c16-9-1-6-12-13(7-9)23-15(18-12)19-14(20)8-24(21,22)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRIPVKQMNEYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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